molecular formula C24H24N4O2S B2845189 N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536703-68-1

N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2845189
CAS No.: 536703-68-1
M. Wt: 432.54
InChI Key: DLVOJMMGVBQRBW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a pyrimidoindole core. It has been identified as a potent activator of the NFκB pathway, which plays a crucial role in immune response regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves the activation of the NFκB pathway. This pathway is crucial for regulating immune responses, inflammation, and cell survival. The compound selectively stimulates Toll-like receptor 4 (TLR4) in human and mouse cells, leading to the activation of NFκB and subsequent transcription of target genes involved in immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and its potent activation of the NFκB pathway. This makes it a valuable compound for research in immune modulation and potential therapeutic applications .

Properties

IUPAC Name

N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c29-20(25-16-9-3-1-4-10-16)15-31-24-27-21-18-13-7-8-14-19(18)26-22(21)23(30)28(24)17-11-5-2-6-12-17/h2,5-8,11-14,16,26H,1,3-4,9-10,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVOJMMGVBQRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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